molecular formula C34H53P B6308659 Bis(3,5-di-tert-butylphenyl)cyclohexylphosphine CAS No. 2097604-67-4

Bis(3,5-di-tert-butylphenyl)cyclohexylphosphine

Cat. No.: B6308659
CAS No.: 2097604-67-4
M. Wt: 492.8 g/mol
InChI Key: ONFRDLWAEQCLDT-UHFFFAOYSA-N
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Description

Bis(3,5-di-tert-butylphenyl)cyclohexylphosphine: is an organophosphorus compound with the molecular formula C₃₄H₅₃P and a molecular weight of 492.76 g/mol . It is characterized by the presence of two 3,5-di-tert-butylphenyl groups and a cyclohexyl group attached to a central phosphorus atom. This compound is known for its high thermal stability and is commonly used as a ligand in various catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,5-di-tert-butylphenyl)cyclohexylphosphine typically involves the reaction of 3,5-di-tert-butylphenylmagnesium bromide with cyclohexylphosphine dichloride . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis(3,5-di-tert-butylphenyl)cyclohexylphosphine can undergo oxidation reactions to form phosphine oxides. Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: The compound can be reduced to form phosphines with lower oxidation states. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: It can participate in substitution reactions where the phenyl or cyclohexyl groups are replaced by other functional groups. This is often achieved using halogenating agents like bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, oxygen, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, chlorine, and other halogenating agents.

Major Products Formed:

    Oxidation: Phosphine oxides.

    Reduction: Lower oxidation state phosphines.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Chemistry: Bis(3,5-di-tert-butylphenyl)cyclohexylphosphine is widely used as a ligand in transition metal catalysis. It forms stable complexes with metals such as palladium, platinum, and rhodium, which are used in various catalytic reactions, including hydrogenation, hydroformylation, and cross-coupling reactions .

Biology and Medicine: In biological research, this compound is used to study the interactions between phosphine ligands and metal ions in biological systems. It is also investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal-based drugs.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its high thermal stability makes it suitable for use in high-temperature catalytic processes.

Mechanism of Action

The mechanism of action of Bis(3,5-di-tert-butylphenyl)cyclohexylphosphine primarily involves its role as a ligand in catalytic processes. It coordinates with transition metals through the phosphorus atom, forming stable complexes that facilitate various chemical reactions. The bulky 3,5-di-tert-butylphenyl groups provide steric protection to the metal center, enhancing the stability and selectivity of the catalytic complexes .

Comparison with Similar Compounds

  • Tris(3,5-di-tert-butylphenyl)phosphine
  • Bis(2,4,6-trimethylphenyl)cyclohexylphosphine
  • Bis(3,5-di-tert-butylphenyl)phenylphosphine

Uniqueness: Bis(3,5-di-tert-butylphenyl)cyclohexylphosphine is unique due to the presence of both cyclohexyl and 3,5-di-tert-butylphenyl groups, which provide a balance of steric bulk and flexibility. This combination enhances its ability to form stable complexes with transition metals, making it highly effective in catalytic applications compared to its analogs .

Properties

IUPAC Name

cyclohexyl-bis(3,5-ditert-butylphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H53P/c1-31(2,3)24-18-25(32(4,5)6)21-29(20-24)35(28-16-14-13-15-17-28)30-22-26(33(7,8)9)19-27(23-30)34(10,11)12/h18-23,28H,13-17H2,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFRDLWAEQCLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)P(C2CCCCC2)C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H53P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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